2-(6-Chloropyridin-3-yl)benzo[d]oxazole
CAS No.: 54628-03-4
Cat. No.: VC3952870
Molecular Formula: C12H7ClN2O
Molecular Weight: 230.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54628-03-4 |
|---|---|
| Molecular Formula | C12H7ClN2O |
| Molecular Weight | 230.65 g/mol |
| IUPAC Name | 2-(6-chloropyridin-3-yl)-1,3-benzoxazole |
| Standard InChI | InChI=1S/C12H7ClN2O/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H |
| Standard InChI Key | XJWQTNSNYCTDNN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CN=C(C=C3)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CN=C(C=C3)Cl |
Introduction
2-(6-Chloropyridin-3-yl)benzo[d]oxazole is a heterocyclic organic compound that combines a benzoxazole ring with a chloropyridinyl moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. The CAS number for this compound is 54628-03-4 .
Biological Activities
While specific biological activities of 2-(6-Chloropyridin-3-yl)benzo[d]oxazole are not well-documented, compounds with similar structures (e.g., benzoxazoles and chloropyridines) have shown potential in various pharmacological applications. For instance, benzoxazoles have been explored for their antimicrobial and anticancer properties . Chloropyridines have been involved in the development of antiviral agents, as seen in the context of SARS-CoV-2 inhibitors .
Research Findings and Future Directions
Given the limited specific information available on 2-(6-Chloropyridin-3-yl)benzo[d]oxazole, further research is needed to explore its chemical properties, synthesis methods, and biological activities. Studies on related compounds suggest that modifications to the benzoxazole and chloropyridinyl moieties could lead to compounds with enhanced pharmacological profiles.
| Compound Type | Biological Activity | References |
|---|---|---|
| Benzoxazoles | Antimicrobial, anticancer | |
| Chloropyridines | Antiviral |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume